2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A study by Bobeldijk et al. (1990) outlines a high-yield synthesis method for benzamide precursors, showcasing the utility of benzamides in radiopharmaceutical preparations. The process involves starting from dimethoxybenzoic acid, highlighting the relevance of such compounds in the development of diagnostic tools (Bobeldijk et al., 1990).
Molecular Interactions and Binding Properties
Research on substituted benzamides, like the study by Hall et al. (1985), indicates these compounds' selective binding to dopamine-D2 receptors in the brain. Such findings underscore the potential of benzamide derivatives in neurological research, particularly in understanding and treating conditions like psychosis (Hall, Köhler, & Gawell, 1985).
Material Science Applications
A study by Mitsuhashi et al. (2016) explores the complexation of benzamide derivatives with manganese, leading to the formation of structures with unique magnetic properties. This research opens avenues for utilizing such compounds in material science, especially in designing magnets or enhancing magnetic storage technologies (Mitsuhashi et al., 2016).
Antioxidant Activities
Demir et al. (2015) conducted an in-depth analysis of a benzamide derivative's structural and antioxidant properties. The combination of experimental and theoretical approaches, including X-ray diffraction and DFT calculations, provides insights into the compound's potential as an antioxidant. Such properties are crucial for developing therapeutics and understanding the molecular basis of oxidative stress (Demir et al., 2015).
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-19-12-8-6-5-7-11(12)13(16)15-9-14(2,17)10-18-3/h5-8,17H,4,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMSSOXPDBADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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